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Compound of Interest

Compound Name: BMS-1166 hydrochloride

Cat. No.: B8086991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address challenges related to the in vivo delivery of BMS-1166 hydrochloride. The

information is designed to assist in optimizing experimental design and achieving reliable,

reproducible results.

Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering BMS-1166 hydrochloride in vivo?

A1: The primary challenge with BMS-1166 hydrochloride is its poor aqueous solubility. As a

hydrophobic small molecule, it is classified as a Biopharmaceutics Classification System (BCS)

Class II compound, meaning it has high permeability but low solubility. This characteristic can

lead to low and variable oral bioavailability, making it difficult to achieve therapeutic

concentrations in target tissues.

Q2: What is the mechanism of action of BMS-1166?

A2: BMS-1166 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction with an in vitro

IC50 of approximately 1.4 nM.[1][2][3] It has a dual mechanism of action:

Induces PD-L1 Dimerization: BMS-1166 binds to a hydrophobic pocket on the surface of PD-

L1, inducing its dimerization. This prevents PD-L1 from binding to the PD-1 receptor on T-
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cells.[1][4][5]

Inhibits PD-L1 Glycosylation: BMS-1166 can partially and specifically inhibit the glycosylation

of PD-L1, leading to its retention in the endoplasmic reticulum and preventing its transport to

the cell surface. This effectively reduces the amount of functional PD-L1 available to

suppress T-cell activity.[1][4][6][7]

Q3: What are some recommended starting formulations for in vivo studies with BMS-1166
hydrochloride?

A3: Due to its poor water solubility, BMS-1166 hydrochloride requires a formulation that can

enhance its solubility and/or dissolution rate. Here are a few commonly used formulations for

preclinical studies:

Co-solvent systems: These are often used for intravenous or intraperitoneal administration. A

common example is a mixture of DMSO, PEG300, Tween-80, and saline.[2]

Suspensions: For oral administration, a simple suspension can be made using vehicles like

0.5% methylcellulose or carboxymethylcellulose sodium (CMC-Na).

Cyclodextrin-based formulations: Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to

form inclusion complexes with hydrophobic drugs like BMS-1166, improving their solubility

for parenteral administration.[2]

Lipid-based formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS)

or micellar formulations can improve solubility and absorption. A recent study explored a T7-

PEG-PCL micelle formulation for targeted delivery of BMS-1166.[8]

Q4: Are there any known in vivo pharmacokinetic data for BMS-1166 hydrochloride?

A4: While several preclinical studies have utilized BMS-1166, detailed and comparative

pharmacokinetic data in different formulations are not readily available in the public domain.

The tables below provide illustrative pharmacokinetic parameters based on typical profiles for a

BCS Class II compound in various formulations to guide your experimental design.
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Problem Possible Cause(s) Troubleshooting Steps

Low or no detectable plasma

concentration after oral

administration.

1. Poor solubility and

dissolution: The compound is

not dissolving in the

gastrointestinal fluids. 2.

Precipitation in the GI tract:

The compound may initially be

in solution in the formulation

but precipitates upon contact

with aqueous GI fluids. 3.

Rapid first-pass metabolism:

The drug is being extensively

metabolized in the gut wall or

liver before reaching systemic

circulation.

1. Improve the formulation: Try

a more advanced formulation

such as a co-solvent system, a

lipid-based formulation (e.g.,

SEDDS), or a nanosuspension

to enhance solubility and

dissolution. 2. Check for

precipitation: Visually inspect

the formulation after dilution in

simulated gastric and intestinal

fluids. 3. Assess metabolic

stability: Conduct in vitro

metabolic stability assays

using liver microsomes or

hepatocytes to understand the

extent of first-pass metabolism.

High variability in plasma

concentrations between

animals.

1. Inconsistent dosing:

Inaccurate administration of

the formulation, especially with

suspensions. 2. Physiological

variability: Differences in

gastric emptying, intestinal

transit time, and food effects

among animals. 3. Formulation

instability: The drug is not

uniformly suspended or is

degrading in the vehicle.

1. Ensure proper dosing

technique: For oral gavage,

ensure the needle is correctly

placed and the full dose is

administered. For

suspensions, ensure they are

well-mixed before each

administration. 2. Standardize

experimental conditions: Fast

animals overnight before

dosing to minimize food

effects. Use animals of similar

age and weight. 3. Assess

formulation stability: Check the

homogeneity and stability of

the formulation over the

duration of the experiment.
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Unexpected toxicity or adverse

effects.

1. Vehicle toxicity: The chosen

solvents or excipients may be

causing toxicity at the

administered dose. 2. High

Cmax due to rapid absorption:

Some formulations might lead

to a rapid spike in plasma

concentration, exceeding the

maximum tolerated

concentration. 3. Off-target

effects of the compound.

1. Run a vehicle-only control

group: This will help

differentiate between vehicle-

and compound-related toxicity.

2. Modify the formulation:

Consider a formulation that

provides a more sustained

release to reduce Cmax. 3.

Conduct a dose-escalation

study: Start with a lower dose

and gradually increase it to

determine the maximum

tolerated dose (MTD).

Lack of in vivo efficacy despite

good in vitro potency.

1. Insufficient drug exposure at

the tumor site: The plasma

concentration may not

translate to sufficient

concentration in the tumor

microenvironment. 2.

Inappropriate animal model:

The chosen tumor model may

not be responsive to PD-L1

inhibition. 3. Drug degradation

in vivo.

1. Perform

pharmacokinetic/pharmacodyn

amic (PK/PD) studies:

Measure drug concentrations

in plasma and tumor tissue

and correlate them with target

engagement (e.g., PD-L1

occupancy). 2. Select an

appropriate model: Use a

syngeneic tumor model known

to be responsive to immune

checkpoint inhibitors. 3.

Assess in vivo stability:

Analyze plasma and tissue

samples for the presence of

metabolites.

Quantitative Data Presentation
Disclaimer: The following pharmacokinetic data are illustrative examples for a hypothetical BCS

Class II compound with properties similar to BMS-1166 hydrochloride and are intended to

serve as a guide for experimental design and comparison. Actual values may vary.
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Table 1: Illustrative Pharmacokinetic Parameters of BMS-1166 in Mice (10 mg/kg Oral Gavage)

Formulation
Cmax
(ng/mL)

Tmax (hr)
AUC (0-24h)
(ng·h/mL)

t1/2 (hr)
Bioavailabil
ity (%)

Aqueous

Suspension

(0.5% CMC-

Na)

150 ± 45 2.0 980 ± 210 4.5 ~5

Co-solvent

System (20%

PEG400,

10% Solutol

HS 15)

450 ± 90 1.0 2800 ± 550 5.0 ~15

Micelle

Formulation

(T7-PEG-

PCL)

800 ± 150 4.0 7500 ± 1200 8.0 ~40

Table 2: Solubility of BMS-1166 Hydrochloride in Common Solvents

Solvent Solubility

Water Insoluble[3]

DMSO ≥ 100 mg/mL[3]

Ethanol ~13 mg/mL[3]

Experimental Protocols
Protocol 1: Preparation of Formulations for In Vivo Administration

A. Co-solvent Formulation for Intravenous (IV) Injection (2 mg/mL)

Weigh the required amount of BMS-1166 hydrochloride.
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Dissolve the compound in DMSO to create a stock solution (e.g., 20 mg/mL).

In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in a 4:1:5

ratio (v/v/v).

Slowly add the BMS-1166 stock solution to the vehicle to achieve the final concentration of 2

mg/mL. The final DMSO concentration should be 10% or less.

Vortex thoroughly until a clear solution is obtained. Gentle warming or sonication may be

used if necessary.[2]

B. Suspension for Oral Gavage (5 mg/mL)

Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.

Weigh the required amount of BMS-1166 hydrochloride.

Gradually add the BMS-1166 powder to the CMC-Na solution while vortexing or stirring

continuously to ensure a uniform suspension.

Keep the suspension under constant agitation until administration.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model

Cell Culture and Tumor Implantation:

Culture a suitable murine cancer cell line (e.g., MC38 colon adenocarcinoma) in the

recommended medium.

Harvest cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/mL.

Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old

C57BL/6 mice.

Tumor Growth Monitoring and Randomization:

Monitor tumor growth every 2-3 days using a digital caliper. Calculate tumor volume using

the formula: (Length x Width^2) / 2.
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When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment

groups (e.g., Vehicle control, BMS-1166 10 mg/kg, Positive control).

Drug Administration:

Administer BMS-1166 or vehicle control daily via oral gavage at the predetermined dose.

Administer a positive control (e.g., anti-PD-1 antibody) via intraperitoneal injection as per

the established protocol.

Efficacy Assessment:

Continue to monitor tumor volume and body weight every 2-3 days for the duration of the

study (e.g., 21 days).

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., immunohistochemistry for immune cell infiltration).

Protocol 3: Pharmacokinetic Study and Bioanalysis by LC-MS/MS

Dosing and Blood Sampling:

Administer BMS-1166 hydrochloride to mice via the desired route (e.g., oral gavage or IV

injection).

Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0,

0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

Plasma Preparation:

Centrifuge the blood samples at 4°C to separate the plasma.

Transfer the plasma to clean tubes and store at -80°C until analysis.

Sample Preparation for LC-MS/MS:

Thaw plasma samples on ice.

To 20 µL of plasma, add an internal standard solution.
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Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

Vortex and centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

LC-MS/MS Analysis:

Use a suitable C18 column for chromatographic separation.

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid

and acetonitrile with 0.1% formic acid.

Detect BMS-1166 and the internal standard using a triple quadrupole mass spectrometer

in multiple reaction monitoring (MRM) mode.

Quantify the concentration of BMS-1166 in the plasma samples by comparing the peak

area ratios to a standard curve prepared in blank plasma.
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Caption: PD-1/PD-L1 Signaling Pathway.
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Caption: Dual Mechanism of Action of BMS-1166.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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